molecular formula C14H13F2NO2S B2493019 3,4-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide CAS No. 1351652-33-9

3,4-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

Cat. No. B2493019
CAS RN: 1351652-33-9
M. Wt: 297.32
InChI Key: CWHTVPBRBCCCJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related arylamides, including structures akin to the target compound, involves complex reaction steps that yield products with varying degrees of molecular order and disorder. These synthesis processes are instrumental in understanding the chemical behavior and potential applications of such compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a significant degree of complexity, including the presence of intramolecular N-H...O hydrogen bonds and various degrees of molecular order. These findings are critical for comprehending the molecular geometry and potential interactions of the target compound (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving the target compound or its analogs typically result in the formation of compounds with specific properties, such as the ability to form hydrogen bonds and molecular chains. These reactions are pivotal for the development of compounds with desired chemical properties (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of compounds similar to the target chemical are influenced by their molecular structure and bonding. The analysis of these properties provides insights into the compound's stability, solubility, and potential applications in various fields (Sagar et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, chemical stability, and interaction with other molecules, is crucial for predicting the behavior of the target compound in different environments and its potential use in pharmaceuticals, materials science, and other areas (Sagar et al., 2018).

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

The compound's utility in amyloid imaging for Alzheimer's disease is significant. Amyloid imaging ligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) are key in measuring amyloid in vivo in Alzheimer's patients' brains. PET amyloid imaging, through such ligands, has facilitated early detection of the disease and is crucial in evaluating new anti-amyloid therapies (Nordberg, 2007).

Reproductive Toxicity and Environmental Concerns

The compound's structural similarity to phenolic compounds like benzophenone-3 (BP-3) raises concerns about its impact on reproduction and the environment. Studies indicate that high levels of similar compounds may lead to reproductive toxicity in humans and animals, altering estrogen and testosterone balance due to endocrine-disrupting effects. Such findings underscore the need for careful monitoring and regulation of the compound's use and disposal (Ghazipura et al., 2017).

Thermoelectric Materials and Organic Electronics

The compound's structural resemblance to poly(3,4-ethylenedioxythiophene) (PEDOT) suggests potential applications in thermoelectric materials and organic electronics. PEDOT-based materials have attracted attention due to their inherent attributes such as weight, size, and flexibility, making them suitable for niche applications. The compound's properties could be harnessed in similar ways, contributing to advancements in organic electronics and thermoelectric materials (Yue & Xu, 2012).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It’s worth noting that compounds structurally similar to utopioids may have similar mechanisms of action .

properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-8-4-5-20-13(8)12(18)7-17-14(19)9-2-3-10(15)11(16)6-9/h2-6,12,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHTVPBRBCCCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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